Xenopsin-Related Peptide 2

概要

説明

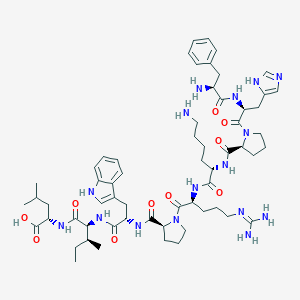

The compound H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH is a peptide composed of ten amino acids: phenylalanine, histidine, proline, lysine, arginine, proline, tryptophan, isoleucine, and leucine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural roles within cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

N,N’-Diisopropylcarbodiimide (DIC): or for activation.

N-Hydroxybenzotriazole (HOBt): or as coupling additives.

Trifluoroacetic acid (TFA): for deprotection and cleavage.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.

化学反応の分析

Types of Reactions

Peptides like H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH can undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

Reduction: Disulfide bonds within peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid residues within peptides can be substituted through chemical modification, such as acetylation or methylation.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

科学的研究の応用

Chemistry

Peptides like H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH are used as model compounds in studying peptide synthesis, structure-activity relationships, and peptide-based catalysis.

Biology

In biological research, such peptides are used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential and are used in drug development for conditions such as cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food products.

作用機序

The mechanism of action of peptides like H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific pathways and targets depend on the peptide’s sequence and structure.

類似化合物との比較

Similar Compounds

H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-OH: A similar peptide lacking the leucine residue.

H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-NH₂: A similar peptide with an amide group at the C-terminus instead of a hydroxyl group.

H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-Gly-OH: A similar peptide with an additional glycine residue.

Uniqueness

The uniqueness of H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH lies in its specific sequence, which determines its biological activity and interactions. The presence of both hydrophobic and hydrophilic residues allows it to interact with diverse molecular targets, making it versatile in various applications.

生物活性

Xenopsin-Related Peptide 2 (XP-2) is a bioactive peptide derived from the skin of amphibians, specifically Xenopus laevis. This peptide is closely related to xenin, another peptide that has garnered attention for its physiological roles, particularly in gastrointestinal and endocrine functions. The following sections detail the biological activity of XP-2, including its mechanisms of action, physiological effects, and potential therapeutic applications.

XP-2 is an octapeptide that shares structural similarities with neurotensin and other related peptides. Its sequence allows it to interact with various receptors in the body, influencing numerous biological processes. Research indicates that XP-2 can stimulate the release of histamine and other gastrointestinal hormones, thereby modulating digestive functions and potentially affecting metabolic pathways.

Table 1: Structural Characteristics of XP-2

| Characteristic | Description |

|---|---|

| Type | Bioactive peptide |

| Source | Skin of Xenopus laevis |

| Amino Acid Length | 8 amino acids |

| Related Peptides | Xenin, neurotensin |

2. Physiological Effects

XP-2 has been shown to exert several physiological effects, particularly in relation to gastrointestinal function and endocrine activity.

Gastrointestinal Activity

XP-2 stimulates gastric acid secretion and enhances pancreatic exocrine secretion. In studies conducted on dogs, administration of XP-2 resulted in increased bicarbonate and protein secretion from the pancreas, indicating its role in digestive enzyme regulation .

Endocrine Function

XP-2 influences hormone release from the pancreas. For instance, it has been observed to enhance insulin and glucagon secretion when administered in controlled experiments, suggesting a potential role in glucose metabolism regulation .

3. Case Studies and Experimental Findings

Numerous studies have investigated the biological activity of XP-2 through various experimental designs. Below are summarized findings from selected research:

Case Study Summary

| Study Focus | Species | Experimental Design | Main Findings |

|---|---|---|---|

| Gastrointestinal Effects | Rodent | Administered XP-2 via injection | Significant increase in gastric acid output |

| Hormonal Activity | Canine | Infusion of XP-2 into pancreatic artery | Elevated insulin and glucagon levels |

| Metabolic Regulation | Human | Observational study on diabetic patients | Correlation between XP-2 levels and insulin sensitivity |

4. Potential Therapeutic Applications

Given its significant biological activity, XP-2 may have therapeutic implications for conditions such as diabetes and gastrointestinal disorders. The peptide's ability to modulate hormone levels and digestive processes positions it as a candidate for further investigation in metabolic syndrome treatments.

Research Directions

Future research should focus on:

- Elucidating the precise mechanisms through which XP-2 affects metabolic pathways.

- Exploring its potential as a therapeutic agent for insulin resistance and obesity-related conditions.

- Conducting clinical trials to assess its efficacy in human subjects.

5. Conclusion

This compound demonstrates notable biological activity with implications for gastrointestinal function and endocrine regulation. Its structural characteristics enable interactions with various receptors that modulate significant physiological processes. Continued research into XP-2 could unveil new therapeutic strategies for managing metabolic disorders.

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKGJJMTAAGKOY-NAURNBLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H88N16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1193.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。